molecular formula C7H7N3S B13969940 6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine CAS No. 591749-66-5

6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine

Cat. No.: B13969940
CAS No.: 591749-66-5
M. Wt: 165.22 g/mol
InChI Key: BSQMHVQIXGZJOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine is a heterocyclic compound that features a fused ring system containing both triazine and thiazepine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of triazine derivatives with thioamide compounds. The reaction conditions often include the use of solvents such as acetonitrile (MeCN) and catalysts to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine is unique due to its fused ring system, which combines the properties of both triazine and thiazepine. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications .

Biological Activity

6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C7_7H7_7N3_3S
  • Molar Mass : 165.22 g/mol
  • Density : 1.34±0.1 g/cm³ (predicted)
  • Boiling Point : 255.8±50.0 °C (predicted)
  • pKa : 7.24±0.20 (predicted)

These properties suggest that the compound is stable under various conditions, which is crucial for its application in medicinal chemistry.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Anticancer Activity : Research indicates that triazine derivatives often exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have been shown to induce apoptosis and inhibit cell cycle progression in cancer cells such as MGC-803 and PC-3 .
  • Enzyme Inhibition : Some studies have reported that derivatives of triazines can act as inhibitors of D-amino acid oxidase (DAAO), which is implicated in neurodegenerative diseases. This inhibition can lead to increased levels of D-serine in the brain, enhancing neurotransmission .

Antiproliferative Activity

A comprehensive evaluation of the antiproliferative activity of this compound and related compounds has been conducted using various cancer cell lines. The following table summarizes key findings from recent studies:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMGC-803>100Induces apoptosis
6H-Diaryl TriazinePC-310.23±0.77Cell cycle arrest at G1 phase
Triazole-Chalcone HybridSK-N-SH8.16Induces apoptosis and mitochondrial dysfunction

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. The data suggest that modifications to the triazine structure can enhance its anticancer properties.

Case Studies

Several case studies highlight the efficacy of triazine derivatives:

  • Study on Triazole Derivatives : A study synthesized a series of triazole derivatives that displayed potent antiproliferative effects against multiple cancer cell lines. Notably, one derivative exhibited an IC50 value lower than standard chemotherapy agents like 5-fluorouracil (5-FU) .
  • DAAO Inhibitors : Another investigation focused on synthesizing derivatives that inhibit DAAO with promising results in enhancing D-serine levels in vivo. This suggests potential applications in treating schizophrenia and other neurological disorders .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that the presence of specific functional groups significantly influences the biological activity of triazine derivatives. Compounds with a 1,2,3-triazole moiety showed enhanced activity compared to those without it .

Properties

CAS No.

591749-66-5

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

6H-[1,2,4]triazino[5,4-c][1,4]thiazepine

InChI

InChI=1S/C7H7N3S/c1-2-10-6-9-8-4-7(10)5-11-3-1/h1,3-6H,2H2

InChI Key

BSQMHVQIXGZJOG-UHFFFAOYSA-N

Canonical SMILES

C1C=CSC=C2N1C=NN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.